2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride
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Overview
Description
2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride is a chemical compound with a unique structure that includes an amino group, a butanamide backbone, and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride typically involves the reaction of 2-amino-3-hydroxybutanamide with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines .
Scientific Research Applications
2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group can enhance the compound’s stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methyl-2-(propan-2-yl)butanoic acid hydrochloride
- 2-amino-2-methylpropan-1-ol
- 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride
Uniqueness
2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .
Properties
Molecular Formula |
C8H19ClN2O2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H2,10,11);1H |
InChI Key |
VVNODVSZQKXIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)N)N)OC(C)(C)C.Cl |
Origin of Product |
United States |
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